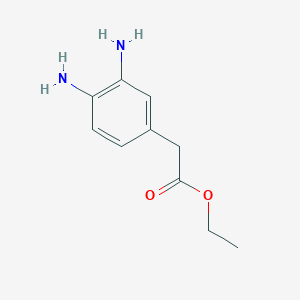

Ethyl 2-(3,4-diaminophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3,4-diaminophenyl)acetate is a chemical compound with the molecular formula C10H14N2O2 . It is commonly used in scientific experiments as an intermediate in the synthesis of various chemicals.

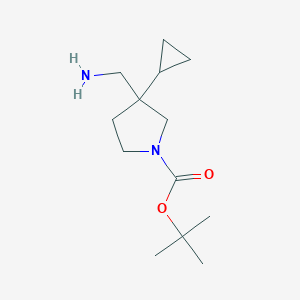

Molecular Structure Analysis

The molecular structure of this compound consists of a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 2 primary amines (aromatic), and 1 secondary amine (aromatic) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 194.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications

Process Intensification for Ethyl Acetate Production

Ethyl acetate is extensively used as a solvent in various industries, including paints, coatings, and consumer products. Process intensification techniques for ethyl acetate production, such as reactive distillation and microwave-assisted reactive distillation, offer advantages over traditional methods by overcoming chemical equilibrium limitations, reducing energy consumption, and ensuring economic effectiveness through reduced capital investment. These advancements highlight the potential for optimizing the production process of ethyl acetate, which may relate to the production techniques of Ethyl 2-(3,4-diaminophenyl)acetate (G. Patil & N. Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

The use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers like cellulose and chitin, demonstrates their potential for industrial applications. This underscores the importance of understanding the toxicity and environmental impact of such substances before large-scale utilization. The insights from this area of research may guide safety and environmental assessments of related compounds, including this compound (Shaghayegh Ostadjoo et al., 2018).

Organic Thermoelectric Materials

Studies on organic thermoelectric (TE) materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, have shown significant advancements in TE properties. The exploration of PEDOT-based materials for thermoelectric applications highlights the ongoing research in developing high-performance organic TE materials. This research area may offer insights into the applications of this compound in organic electronics or as part of complex organic compounds with specialized functions (R. Yue & Jingkun Xu, 2012).

Environmental Fate and Effects

The environmental fate and aquatic effects of substances such as ethyl tert-butyl ether (ETBE) and the broader group of oxygenates, which are used to enhance fuel efficiency and reduce emissions, have been extensively studied. Understanding the biodegradation, environmental fate, and potential impacts on human health and aquatic life of these compounds can inform similar assessments for this compound, ensuring its safe and sustainable use (S. Thornton et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

ethyl 2-(3,4-diaminophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHXIJFHBJFZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methoxyphenoxy)pyridin-4-yl]methanamine](/img/structure/B2544767.png)

![5-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2544769.png)

![N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide](/img/structure/B2544776.png)

![2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2544781.png)

![5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2544785.png)